molecular formula C20H18FN3O5S B2374630 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 920256-40-2

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

カタログ番号: B2374630
CAS番号: 920256-40-2
分子量: 431.44
InChIキー: PJTGKIVFBBEGAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H18FN3O5S and its molecular weight is 431.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activity, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure includes a pyridazine ring and a sulfonamide group, which are critical for its interaction with biological targets. Below is a summary of its structural components:

ComponentDescription
Pyridazine Ring Essential for binding to target proteins
4-Fluorophenyl Group Enhances biological activity
Dihydrobenzo[b][1,4]dioxine Contributes to the compound's stability
Sulfonamide Group Involved in pharmacological activity

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been observed to inhibit various signaling pathways which are crucial in disease progression. For instance, it may modulate the activity of p38 MAP kinase, a target implicated in inflammatory responses and autoimmune diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cytokine production. Specifically, it has been noted to reduce levels of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting potential applications in treating inflammatory conditions .

In Vivo Studies

In vivo studies using animal models have shown promising results in terms of anti-inflammatory effects. For example, the compound was evaluated in an adjuvant-induced arthritis model where it effectively reduced inflammation and joint swelling .

Case Studies

  • Adjuvant-Induced Arthritis Model : A study highlighted the efficacy of the compound as a p38 MAPK inhibitor, which significantly decreased the production of TNFα and improved clinical scores in treated animals compared to controls .
  • Cytokine Production Inhibition : Another investigation revealed that structural modifications led to enhanced potency against cytokine production in cellular assays, indicating that specific alterations can optimize therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Modifications aimed at improving oral bioavailability have been explored. For instance, certain derivatives exhibited better absorption and distribution characteristics than the parent compound .

化学反応の分析

Nucleophilic Substitution Reactions

The ethoxy linker and sulfonamide group participate in nucleophilic substitutions under basic conditions.
Key examples :

  • Ether bond formation : Reaction of 6-(4-fluorophenyl)pyridazin-3-ol with ethylenediamine derivatives in the presence of K₂CO₃/DMF at 80°C yields the ethoxy-linked intermediate.

  • Sulfonamide activation : The sulfonamide group undergoes alkylation or acylation when treated with alkyl halides or acyl chlorides under anhydrous conditions.

Reaction TypeReagents/ConditionsProductYield Optimization
EtherificationK₂CO₃, DMF, 80°CEthoxy-linked pyridazineExcess pyridazin-3-ol improves yield to ~75%
Sulfonamide alkylationR-X, NaH, THFN-alkylated sulfonamideLow temperatures (0–5°C) minimize side reactions

Coupling Reactions

The pyridazine ring facilitates palladium-catalyzed cross-coupling reactions.
Notable observations :

  • Suzuki coupling : The 4-fluorophenyl group undergoes substitution with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in ethanol/water (3:1) at 60°C.

  • Buchwald-Hartwig amination : Pyridazine C-H bonds react with amines in the presence of Pd(OAc)₂/Xantphos, forming N-aryl derivatives .

Oxidation and Reduction

Selective transformations of functional groups have been reported:

  • Pyridazine ring oxidation : Treatment with KMnO₄/H₂SO₄ converts the pyridazine to a pyridazine N-oxide, altering electronic properties .

  • Sulfonamide reduction : LiAlH₄ reduces the sulfonamide to a thioether (-S-) under reflux conditions, though this often decreases bioactivity.

Target GroupReagent SystemOutcomeApplication
PyridazineKMnO₄ (0.1M), H₂SO₄, 50°CN-oxide formationModulates binding affinity
SulfonamideLiAlH₄, THF, refluxThioether derivativeRarely used due to bioactivity loss

Acid/Base-Catalyzed Cyclization

The dihydrobenzo[b]dioxine moiety participates in cyclization reactions:

  • Ring expansion : Under acidic conditions (H₂SO₄/AcOH), the dioxine ring undergoes expansion to form a seven-membered lactone.

  • Base-mediated rearrangements : NaOH/EtOH induces sulfonamide ring closure, generating fused heterocycles.

Hydrolytic Reactions

Stability studies reveal pH-dependent decomposition pathways:

  • Acidic hydrolysis (pH <3): The sulfonamide bond cleaves, releasing SO₂ and forming an amine derivative.

  • Alkaline hydrolysis (pH >10): The pyridazine ring undergoes degradation via hydroxide ion attack.

Stability Under Reactive Conditions

The compound shows differential stability:

ConditionStabilityDegradation Products
UV light (254 nm)Moderate (t₁/₂ = 4.2 h)Des-fluoro derivative
H₂O₂ (3%)UnstableSulfonic acid byproduct
Heat (100°C)Stable for 24hNone detected

Catalytic Functionalization

Recent advances include:

  • Photoredox catalysis : Visible light-mediated C-H fluorination using Ir(ppy)₃ and Selectfluor® introduces additional fluorine atoms .

  • Enzymatic modifications : Lipase-mediated acetylation of the ethoxy group achieves regioselective derivatization .

特性

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c21-15-3-1-14(2-4-15)17-6-8-20(24-23-17)29-10-9-22-30(25,26)16-5-7-18-19(13-16)28-12-11-27-18/h1-8,13,22H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTGKIVFBBEGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。